Adrenoil-etanolamina

Descripción general

Descripción

Adrenoyl-ethanolamine is a member of the N-acylethanolamine family, which are lipid compounds naturally present in both animal and plant membranes. These compounds are constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine. Adrenoyl-ethanolamine is known for its bioactive properties and plays a role in various physiological processes.

Aplicaciones Científicas De Investigación

Adrenoyl-ethanolamine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid metabolism and the role of N-acylethanolamines in biological systems.

Biology: Adrenoyl-ethanolamine is studied for its role in cell signaling and its effects on cellular processes.

Medicine: It has potential therapeutic applications in the treatment of conditions such as inflammation and neurodegenerative diseases.

Industry: Adrenoyl-ethanolamine is used in the development of bioactive compounds and as an ingredient in cosmetic formulations.

Análisis Bioquímico

Biochemical Properties

Adrenoyl-ethanolamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to block the effects of TNF- and arachidonic acid on intracellular Ca concentration .

Cellular Effects

The effects of Adrenoyl-ethanolamine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Adrenoyl-ethanolamine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Adrenoyl-ethanolamine change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Adrenoyl-ethanolamine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Adrenoyl-ethanolamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Adrenoyl-ethanolamine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Adrenoyl-ethanolamine and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adrenoyl-ethanolamine can be synthesized through the reaction of ethanolamine with adrenic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the ethanolamine and the fatty acid.

Industrial Production Methods: Industrial production of adrenoyl-ethanolamine may involve enzymatic synthesis using lipases to catalyze the reaction between ethanolamine and adrenic acid. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the product.

Análisis De Reacciones Químicas

Types of Reactions: Adrenoyl-ethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of adrenoyl-ethanolamine.

Reduction: Reduction reactions can convert adrenoyl-ethanolamine into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of adrenoyl-ethanolamine.

Reduction: Corresponding alcohols.

Substitution: Substituted amides.

Mecanismo De Acción

Adrenoyl-ethanolamine exerts its effects by interacting with specific receptors and enzymes in the body. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation. Additionally, adrenoyl-ethanolamine can modulate the activity of enzymes involved in the synthesis and degradation of other bioactive lipids, thereby influencing various physiological processes.

Comparación Con Compuestos Similares

Adrenoyl-ethanolamine is similar to other N-acylethanolamines such as:

Oleoylethanolamide: Known for its role in regulating appetite and body weight.

Palmitoylethanolamide: Recognized for its anti-inflammatory and analgesic properties.

Stearoylethanolamide: Studied for its effects on lipid metabolism and inflammation.

Uniqueness: Adrenoyl-ethanolamine is unique due to its specific fatty acid composition, which imparts distinct biological activities compared to other N-acylethanolamines. Its ability to activate PPARs and modulate lipid metabolism makes it a valuable compound for research and therapeutic applications.

Actividad Biológica

Adrenoyl-ethanolamine, a member of the N-acylethanolamine (NAE) family, is a lipid compound that plays significant roles in various biological processes. These compounds are naturally found in both animal and plant membranes and are involved in cell signaling, inflammation, and neurodegenerative diseases. This article explores the biological activity of adrenoyl-ethanolamine, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

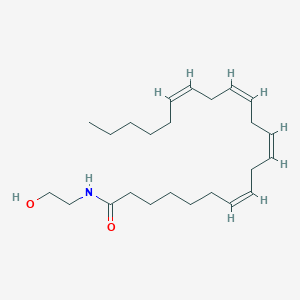

Adrenoyl-ethanolamine has the chemical structure characterized by its acyl chain derived from adrenic acid. It is known for its interactions with various cellular components, influencing metabolic pathways and cellular responses.

Adrenoyl-ethanolamine exhibits several critical biochemical properties:

- Cell Signaling : It influences cellular signaling pathways by modulating the activity of receptors and enzymes involved in lipid metabolism and inflammation.

- Enzyme Interaction : The compound interacts with enzymes such as lipoxygenases, which are crucial for lipid peroxidation processes linked to ferroptosis, a form of regulated cell death associated with neurodegenerative diseases .

- Membrane Composition : As a component of membrane-bound phospholipids, it contributes to the structural integrity and functionality of cellular membranes.

Adrenoyl-ethanolamine exerts its effects through several mechanisms:

- Activation of PPARs : It activates peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and inflammatory responses.

- Inhibition of TNF-alpha Effects : The compound can block the effects of tumor necrosis factor-alpha (TNF-alpha) on intracellular calcium concentrations, suggesting a role in modulating inflammatory responses.

- Influence on Gene Expression : By altering gene expression patterns, adrenoyl-ethanolamine can impact various cellular processes, including those related to stress responses and metabolic regulation .

Research Findings

Recent studies have highlighted the potential applications of adrenoyl-ethanolamine in clinical settings:

- Biomarker for Disease : A study identified adrenoyl-ethanolamine as a potential biomarker for ischemic stroke, demonstrating significant alterations in serum levels among affected individuals compared to healthy controls .

- Role in Cancer Metabolism : In metabolomics studies involving pulmonary metastatic carcinoma, adrenoyl-ethanolamine was identified as one of the significant metabolites differentiating between cancerous and non-cancerous states .

Case Studies

- Ischemic Stroke Study : A clinical study involving 60 participants revealed that elevated levels of adrenoyl-ethanolamine were associated with ischemic stroke, indicating its potential utility as a diagnostic biomarker .

- Pulmonary Metastatic Carcinoma : In research comparing pulmonary metastatic carcinoma with benign pulmonary nodules and primary lung cancer, adrenoyl-ethanolamine was one of the key metabolites identified that could help differentiate between these conditions .

Potential Therapeutic Applications

Adrenoyl-ethanolamine shows promise for therapeutic applications in several areas:

- Neurodegenerative Diseases : Given its role in modulating inflammation and cell signaling pathways associated with neurodegeneration, it may serve as a therapeutic target for diseases such as Alzheimer's and Parkinson's disease .

- Inflammatory Conditions : Its ability to inhibit TNF-alpha effects positions it as a candidate for treating various inflammatory disorders.

Propiedades

IUPAC Name |

(7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVHVRYFQIXOAF-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028460 | |

| Record name | 7,10,13,16-Docosatetraenylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adrenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150314-35-5 | |

| Record name | N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,10,13,16-Docosatetraenylethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,10,13,16-Docosatetraenylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the discovery of adrenoyl-EA in Leonotis leonurus?

A: Leonotis leonurus is a South African medicinal plant traditionally used for various purposes, including inducing mild psychoactive effects. [] The identification of adrenoyl-EA in its flowers is significant because:

- Adrenoyl-EA has only been previously reported in one other plant species, Tropaeolum tuberosum. [] This discovery highlights the potential of underexplored plants as sources of novel bioactive compounds.

Q2: How was adrenoyl-EA identified in Leonotis leonurus?

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.